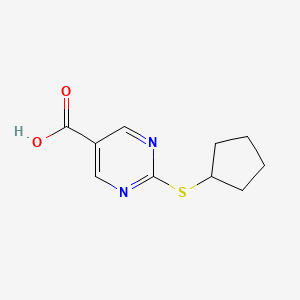
2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid (2-CPS) is a sulfur-containing heterocyclic compound that is found in a variety of natural products. 2-CPS has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-fungal, and anti-viral activities. Additionally, 2-CPS has been found to have potential applications in the pharmaceutical industry, as well as in the fields of agriculture, food, and cosmetics.
Aplicaciones Científicas De Investigación
Metal Complex Synthesis
Research by Świderski et al. (2019) explores the synthesis and characterization of metal complexes with pyrimidine-2-carboxylic (2PCA) and pyrimidine-5-carboxylic (5PCA) acids. These complexes were examined using various methods including thermal analysis, X-ray, and spectroscopic techniques. The study provides insights into the structural and thermal properties of these metal complexes, which could be relevant for applications in material science and coordination chemistry (Świderski et al., 2019).
Novel Pyrimidine Scaffolds
Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and malononitrile to create novel pyrimidine scaffolds, including carboxylic acid analogues. This method holds potential for medicinal and agrochemical research, offering a pathway to synthesize new compounds with a variety of applications (Schmitt et al., 2017).
Antioxidant Activity
The synthesis and antioxidant properties of pyridopyrimidines, including 5-aryl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids, were investigated by Quiroga et al. (2016). The study provides a solvent-free, environmentally friendly methodology for synthesizing these compounds, highlighting their potential in developing new antioxidants (Quiroga et al., 2016).
Synthesis of Novel Compounds
Nishimura et al. (2011) described the synthesis of novel pyrimidine-5-carboxylic acid esters, exploring their structural properties. This research contributes to the development of new chemical entities with potential applications in various scientific fields (Nishimura et al., 2011).
Solar Cell Applications
Wu et al. (2015) reported the use of pyrimidine-2-carboxylic acid in dye-sensitized solar cells. Their study demonstrates the effectiveness of this compound as an electron-accepting and anchoring group, leading to improved solar cell efficiency (Wu et al., 2015).
Propiedades
IUPAC Name |
2-cyclopentylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-9(14)7-5-11-10(12-6-7)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAAVGJIJNAGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



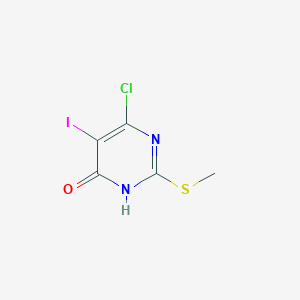
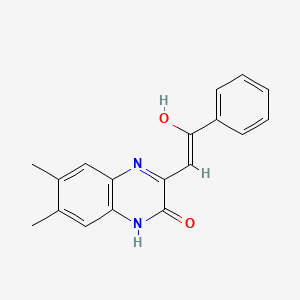
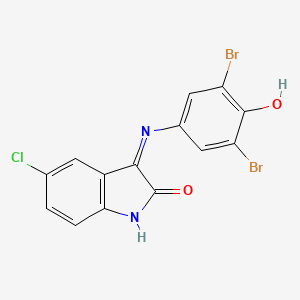
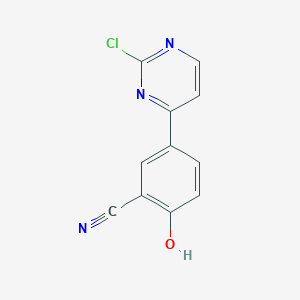
![Isopropyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1414532.png)
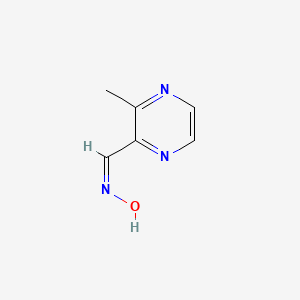
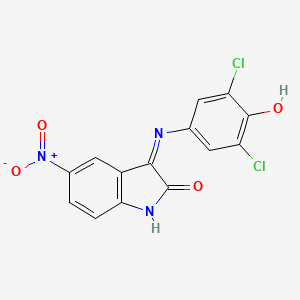
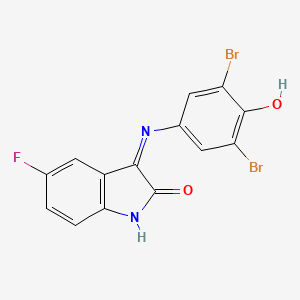
![7-Bromo-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414537.png)
![5-Methyl-4,6,13-triaza-tricyclo[8.2.1.0*3,8*]trideca-3,5,7-trien-7-oldihydrochloride](/img/structure/B1414539.png)
![3,6-Bis[2-(2-hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B1414540.png)
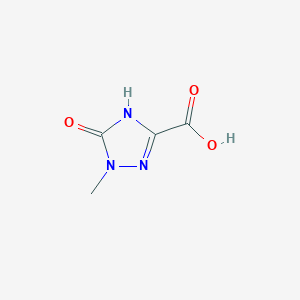
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1414543.png)
![2-(4-methylphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B1414544.png)